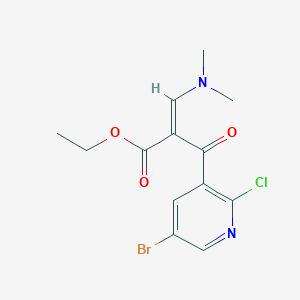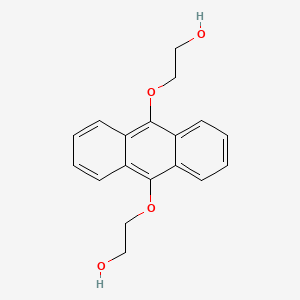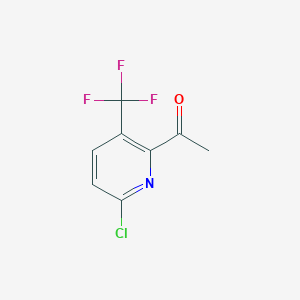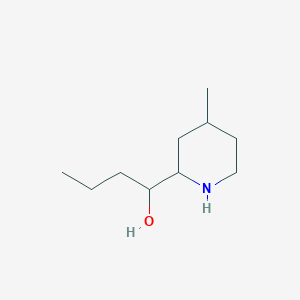
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the nitro group may produce 4-aminophenyl-5-fluoro-2-hydroxybenzamide.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzoic acid
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzylamine
- N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzyl alcohol
Uniqueness
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both a cyanophenyl group and a fluorine atom, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.
Propriétés
Numéro CAS |
521272-34-4 |
|---|---|
Formule moléculaire |
C14H9FN2O2 |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19) |
Clé InChI |
GDMGGPRZINANDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


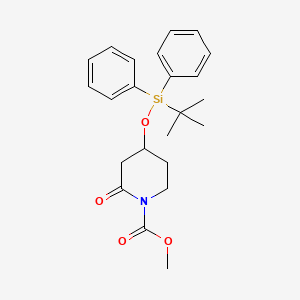
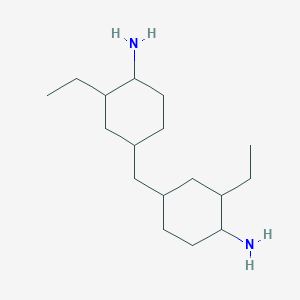
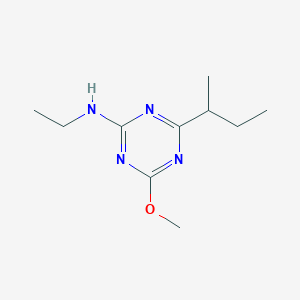
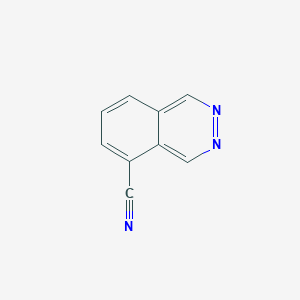
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)

